2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
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Description
2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C15H20N4O2S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.13069707 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to elucidate the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Preliminary studies indicate that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
- Cytotoxicity : Initial in vitro studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines.
Anticancer Properties
Recent investigations have demonstrated that this compound exhibits significant activity against various cancer cell lines. Notably, it has shown selective toxicity towards lung carcinoma (A549) and cervix carcinoma (HeLa) cells. The following table summarizes the cytotoxic effects observed in these studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 12.5 | Inhibition of tubulin polymerization |
HeLa | 15.0 | Induction of apoptosis |
These results indicate that the compound may interfere with microtubule dynamics, a common target for anticancer drugs.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been evaluated for its neuropharmacological effects. Studies suggest potential anxiolytic and antidepressant activities, which could be attributed to modulation of neurotransmitter systems such as serotonin and dopamine.
Case Study 1: In Vitro Efficacy Against Cancer Cells
In a controlled study published in Cancer Research, researchers evaluated the efficacy of the compound on A549 and HeLa cell lines. The study found that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed at higher doses.
Case Study 2: Neuropharmacological Assessment
A separate investigation focused on the anxiolytic effects of the compound using animal models. The results indicated a significant reduction in anxiety-like behaviors in treated groups compared to controls, suggesting that the compound may influence GABAergic pathways.
Properties
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-11-9-12(2)17-15(14(11)10-16)18-5-7-19(8-6-18)22(20,21)13-3-4-13/h9,13H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOBJLLPRJQBDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCN(CC2)S(=O)(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.